4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide
CAS No.: 1379212-90-4
Cat. No.: VC3205247
Molecular Formula: C4H7ClO4S
Molecular Weight: 186.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1379212-90-4 |
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Molecular Formula | C4H7ClO4S |
Molecular Weight | 186.61 g/mol |
IUPAC Name | 4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide |
Standard InChI | InChI=1S/C4H7ClO4S/c5-2-1-4-3-8-10(6,7)9-4/h4H,1-3H2 |
Standard InChI Key | BGWCLQODFBMXLN-UHFFFAOYSA-N |
SMILES | C1C(OS(=O)(=O)O1)CCCl |
Canonical SMILES | C1C(OS(=O)(=O)O1)CCCl |
Introduction
Structural Characteristics and Chemical Identity
Structural Features
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide belongs to the class of heterocyclic organic compounds containing a five-membered ring with two oxygen atoms and one sulfur atom. The distinctive features of this compound include:
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A dioxathiolane ring system as the core structure
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A 2-chloroethyl (−CH₂CH₂Cl) substituent at the 4-position of the ring
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Two oxygen atoms double-bonded to the sulfur atom (S(=O)₂), creating the dioxide functional group
The systematic IUPAC naming reflects these structural elements, with the numbers in "1,3,2-dioxathiolane" indicating the positions of the heteroatoms in the ring structure. The "2,2-dioxide" designation refers to the oxidation state of the sulfur atom at position 2.
Structural Comparison with Related Compounds
The structurally similar compound found in the search results, 4-(chloromethyl)-1,3,2-dioxathiolane 2-oxide, differs in two significant ways:
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Side chain length: The target compound has a 2-chloroethyl group (−CH₂CH₂Cl), while the related compound has a chloromethyl group (−CH₂Cl) . This difference adds an additional carbon to the chain, affecting properties such as lipophilicity and steric bulk.
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Oxidation state: The target compound is a dioxide (S(=O)₂), while the related compound is a monoxide (S=O) . This difference significantly affects the electronic properties and reactivity of the sulfur center.
Feature | 4-(chloromethyl)-1,3,2-dioxathiolane 2-oxide | 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide |
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Side chain | Chloromethyl (−CH₂Cl) | 2-Chloroethyl (−CH₂CH₂Cl) |
Sulfur oxidation | Monoxide (S=O) | Dioxide (S(=O)₂) |
Ring structure | 1,3,2-dioxathiolane | 1,3,2-dioxathiolane |
Physical and Chemical Properties
Computed Properties of the Related Compound
According to PubChem data, 4-(chloromethyl)-1,3,2-dioxathiolane 2-oxide has the following properties:
Estimated Properties for 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide
Based on the structural differences between the compounds, the following properties might be expected for 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide:
Property | Estimated Value | Rationale |
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Molecular Formula | C₄H₇ClO₄S | Addition of CH₂ and O to the related compound |
Molecular Weight | ~186-187 g/mol | Calculated from the expected formula |
XLogP3 | >0.6 | The additional CH₂ would increase lipophilicity |
Hydrogen Bond Acceptor Count | 5 | Addition of one oxygen atom |
Topological Polar Surface Area | >54.7 Ų | The additional oxygen would increase the polar surface area |
Rotatable Bond Count | 2 | Addition of one rotatable bond in the extended side chain |
These estimated properties would need experimental verification but provide a theoretical foundation for understanding the compound's physical characteristics.
Chemical Reactivity and Stability
The reactivity of 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide would be influenced by several structural features:
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The chloroethyl group would be susceptible to nucleophilic substitution reactions, potentially making it a reactive alkylating agent. This reactivity pattern has relevance in organic synthesis and potentially in biological systems.
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The dioxide functional group would make the sulfur atom more electrophilic compared to the monoxide analog, potentially enhancing reactions at or near this center.
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The five-membered ring structure might exhibit reactivity patterns typical of cyclic sulfates and related compounds, including ring-opening reactions under appropriate conditions.
In terms of stability, several factors would be relevant:
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The dioxide functional group might be susceptible to reduction under certain conditions.
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The chloroethyl side chain could potentially undergo elimination reactions under basic conditions, forming an alkene.
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The dioxathiolane ring might be susceptible to hydrolysis in aqueous environments, particularly under acidic or basic conditions, leading to ring opening.
Research Status and Future Directions
Current Research Gaps
The lack of specific information about 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide in the search results suggests several research opportunities:
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Comprehensive synthesis and characterization of the compound, including determination of physical properties, spectroscopic data, and crystallographic analysis if applicable.
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Investigation of reactivity patterns, particularly those involving the chloroethyl group and the dioxathiolane dioxide moiety.
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Exploration of potential applications in synthetic chemistry, including as a specialized reagent or building block.
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Assessment of biological activity, if any, and evaluation of structure-activity relationships in comparison with related compounds.
Methodological Approaches for Further Research
Future research on this compound could benefit from several methodological approaches:
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Computational chemistry to predict properties and reactivity patterns before experimental work.
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Systematic synthetic efforts to develop efficient routes to the compound and its analogs.
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Comprehensive spectroscopic characterization, including NMR, IR, mass spectrometry, and X-ray crystallography if crystals can be obtained.
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Reactivity studies under various conditions to map the chemical behavior of the compound.
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If warranted by initial findings, preliminary biological screening to identify any potentially valuable activities.
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